Hexachlorodisiloxane

Description

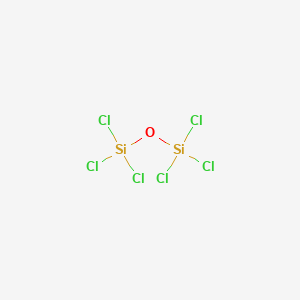

Structure

3D Structure

Properties

IUPAC Name |

trichloro(trichlorosilyloxy)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cl6OSi2/c1-8(2,3)7-9(4,5)6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHAHOIWVGZZELU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O([Si](Cl)(Cl)Cl)[Si](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl6OSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2065836 | |

| Record name | Hexachlorodisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14986-21-1 | |

| Record name | Hexachlorodisiloxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14986-21-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Disiloxane, 1,1,1,3,3,3-hexachloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014986211 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disiloxane, 1,1,1,3,3,3-hexachloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexachlorodisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexachlorodisiloxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.504 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Hexachlorodisiloxane: A Comprehensive Technical Overview of its Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexachlorodisiloxane (Cl₃SiOSiCl₃) is a reactive organosilicon compound of significant interest in various chemical syntheses. Its utility as a precursor for silicon-containing polymers and other advanced materials necessitates a thorough understanding of its fundamental physical characteristics. This technical guide provides an in-depth summary of the known physical properties of this compound, outlines general experimental protocols for their determination, and presents a logical pathway for its synthesis.

Core Physical Properties

The physical properties of this compound are critical for its handling, storage, and application in synthetic chemistry. A summary of these properties is presented in the table below.

| Physical Property | Value |

| Molecular Formula | Cl₆OSi₂ |

| Molecular Weight | 284.89 g/mol [1] |

| Appearance | Colorless to straw-colored liquid[2][3] |

| Odor | Acrid, similar to hydrogen chloride[2] |

| Density | 1.575 g/cm³[2][4] |

| Boiling Point | 137 °C[2][4][5] |

| Melting Point | -33 °C[4] |

| Refractive Index | 1.428[2] |

| Vapor Pressure | 1.5 mm Hg @ 0°C[2] |

| Solubility | Reacts violently with water[2] |

Experimental Protocols for Physical Property Determination

Accurate determination of the physical properties of a reactive compound like this compound requires careful experimental design and execution. Due to its high reactivity with moisture, all measurements must be conducted under anhydrous conditions, typically under an inert atmosphere of nitrogen or argon.

Boiling Point Determination

The boiling point of this compound can be determined using a micro-boiling point method or by distillation.

-

Micro-Boiling Point (Thiele Tube Method): A small sample of the liquid is placed in a fusion tube, and a sealed capillary tube is inverted within it. The assembly is attached to a thermometer and heated in a Thiele tube containing a high-boiling inert liquid (e.g., silicone oil). The boiling point is the temperature at which a rapid stream of bubbles emerges from the capillary, and the liquid is drawn into the capillary upon cooling.

-

Distillation Method: For larger quantities, a simple distillation apparatus can be used. The liquid is heated in a flask, and the temperature of the vapor that condenses on the thermometer bulb is recorded as the boiling point. It is crucial to use a drying tube to protect the apparatus from atmospheric moisture.

Density Measurement

The density of this compound can be measured using a pycnometer or the gravimetric buoyancy method.

-

Pycnometer Method: A pycnometer, a flask with a precisely known volume, is weighed empty, then filled with the liquid and weighed again. The density is calculated by dividing the mass of the liquid by the volume of the pycnometer. All transfers must be performed in a glovebox or under a stream of inert gas.

-

Gravimetric Buoyancy Method (Archimedes' Principle): A sinker of known volume is weighed in air and then submerged in the liquid. The apparent loss in weight of the sinker is equal to the weight of the displaced liquid. The density of the liquid can then be calculated.

Refractive Index Measurement

The refractive index can be determined using a refractometer, such as an Abbe refractometer. A few drops of the liquid are placed on the prism of the refractometer, and the refractive index is read directly from the scale. Given the moisture sensitivity of this compound, this measurement should be performed quickly, and the prism should be cleaned and dried thoroughly before and after the measurement. For highly sensitive applications, a specialized sealed cell might be necessary.

Synthesis of this compound

This compound can be synthesized through the high-temperature oxidation of silicon tetrachloride. The overall reaction is as follows:

2 SiCl₄ + O₂ → 2 (SiCl₃)₂O + 2 Cl₂[2]

This reaction is typically carried out in the gas phase at temperatures ranging from 950 to 970 °C.[2]

References

An In-depth Technical Guide to the Synthesis of Hexachlorodisiloxane from Silicon Tetrachloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of hexachlorodisiloxane ((SiCl₃)₂O) from silicon tetrachloride (SiCl₄). The document details the core chemical reaction, experimental protocols, and relevant quantitative data, offering valuable insights for professionals in chemical research and development.

Introduction

This compound is a reactive organosilicon compound with significant applications as a precursor in the synthesis of various silicon-based materials, including silicones, resins, and coatings. Its synthesis from the readily available starting material, silicon tetrachloride, is a process of significant industrial and academic interest. This guide focuses on the most established and direct method: the high-temperature, gas-phase oxidation of silicon tetrachloride.

Reaction Mechanism and Kinetics

The primary route for the synthesis of this compound is the direct gas-phase oxidation of silicon tetrachloride with oxygen at elevated temperatures. The overall balanced chemical equation for this reaction is:

2 SiCl₄(g) + O₂(g) → 2 (SiCl₃)₂O(l) + Cl₂(g)[1]

The reaction is typically carried out at temperatures ranging from 950 to 970 °C to favor the formation of this compound.[1] At temperatures between 800 and 1000 °C, a multitude of other chlorosiloxanes with the general formula SiₓOᵧClz may be formed as byproducts. Therefore, precise temperature control is crucial for selective synthesis.

Kinetic studies of silicon tetrachloride oxidation suggest that the reaction is first order with respect to SiCl₄.[2][3] The reaction order with respect to oxygen can be zero order at high oxygen concentrations (up to a 20-fold excess) and first order at lower oxygen concentrations.[2][3] The rate-determining step of the reaction is proposed to be the initial dissociation of silicon tetrachloride:

The activation energy for this reaction has been reported to be approximately 96 ± 5 kcal/mol.[2][3]

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound from silicon tetrachloride.

| Parameter | Value | Reference |

| Reactants | Silicon Tetrachloride (SiCl₄), Oxygen (O₂) | [1] |

| Product | This compound ((SiCl₃)₂O) | [1] |

| Reaction Temperature | 950 - 970 °C | [1] |

| Boiling Point of SiCl₄ | 57.6 °C | [4] |

| Boiling Point of (SiCl₃)₂O | 137 °C | [1] |

| Reaction Order in SiCl₄ | 1 | [2][3] |

| Reaction Order in O₂ | 0 (up to 20-fold excess), 1 (at higher concentrations) | [2][3] |

| Activation Energy (Ea) | 96 ± 5 kcal/mol | [2][3] |

Experimental Protocol

While a detailed, standardized experimental protocol is not extensively published, the following methodology is derived from the available literature and general principles of high-temperature gas-phase reactions.

Materials and Apparatus

-

Silicon Tetrachloride (SiCl₄): High purity, anhydrous.

-

Oxygen (O₂): Dry, high purity.

-

Inert Gas (e.g., Argon or Nitrogen): For purging the system.

-

High-Temperature Tube Furnace: Capable of reaching and maintaining temperatures up to 1000 °C with precise control.

-

Quartz Reactor Tube: Resistant to high temperatures and corrosive chlorine gas.

-

Mass Flow Controllers: To accurately control the flow rates of SiCl₄ vapor and O₂.

-

Vaporizer/Bubbler: To generate a controlled stream of SiCl₄ vapor. This can be a heated vessel containing liquid SiCl₄ through which a carrier gas is passed.

-

Condensation System: A series of cold traps (e.g., cooled with ice-water or dry ice/acetone) to collect the liquid products.

-

Scrubber: To neutralize the unreacted chlorine and any HCl formed from hydrolysis upon exposure to moisture.

-

Fractional Distillation Apparatus: For the purification of the collected product.

Synthesis Procedure

-

System Assembly and Purging: Assemble the reaction apparatus as depicted in the experimental workflow diagram. Thoroughly purge the entire system with a dry inert gas to remove any air and moisture. This is critical as SiCl₄ and (SiCl₃)₂O are highly susceptible to hydrolysis.

-

Heating: Heat the tube furnace to the desired reaction temperature (950-970 °C).

-

Introduction of Reactants:

-

Generate a controlled flow of SiCl₄ vapor by passing a carrier gas (e.g., Argon) through a heated bubbler containing liquid SiCl₄. Alternatively, a vaporizer can be used.

-

Introduce a controlled flow of dry oxygen into the reactor.

-

The molar ratio of SiCl₄ to O₂ should be carefully controlled using mass flow controllers. Based on the stoichiometry, a 2:1 molar ratio is required.

-

-

Reaction: The gaseous reactants are mixed and passed through the heated quartz reactor tube. The residence time in the hot zone should be sufficient for the reaction to proceed.

-

Product Collection: The reaction mixture exiting the furnace is passed through a series of cold traps to condense the liquid products, primarily this compound and unreacted silicon tetrachloride. The non-condensable gases, including chlorine, are passed through a scrubber.

-

Purification:

-

The collected liquid mixture is subjected to fractional distillation.

-

Due to the significant difference in boiling points between SiCl₄ (57.6 °C) and this compound (137 °C), a clean separation can be achieved.

-

The fraction collected at and around 137 °C will be the purified this compound.

-

Visualizations

Reaction Pathway

Caption: Reaction pathway for the synthesis of this compound.

Experimental Workflow

Caption: Experimental workflow for this compound synthesis.

Safety Considerations

-

Silicon tetrachloride and this compound are corrosive and react violently with water, releasing hydrochloric acid. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

-

The high-temperature furnace poses a burn hazard.

-

Chlorine gas is toxic and corrosive. The exhaust from the reaction must be properly scrubbed.

-

The reaction should be conducted under a dry, inert atmosphere to prevent the formation of HCl and silica byproducts from hydrolysis.

Conclusion

The synthesis of this compound from silicon tetrachloride via high-temperature gas-phase oxidation is a well-established method. Success in achieving a high yield and purity of the desired product hinges on precise control of the reaction temperature and the exclusion of moisture from the system. The significant difference in boiling points between the starting material and the product allows for effective purification through fractional distillation. This guide provides the foundational knowledge for researchers and professionals to understand and potentially implement this important chemical synthesis. Further optimization of reaction conditions, such as reactant ratios, flow rates, and reactor design, can be explored to enhance the efficiency of the process.

References

An In-depth Technical Guide to the Chemical Structure and Bonding of Hexachlorodisiloxane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexachlorodisiloxane (Cl₆OSi₂), also known as perchlorodisiloxane, is an inorganic compound that serves as a fundamental precursor and reagent in organosilicon chemistry.[1][2] Its molecular structure consists of two trichlorosilyl (-SiCl₃) groups linked by a bridging oxygen atom.[2] This highly reactive, colorless liquid is notable for its moisture sensitivity and its role in the synthesis of various silicon-based materials, including silicone polymers, resins, and coatings.[1][3] Understanding the nuanced details of its chemical structure and bonding is critical for controlling its reactivity and leveraging its properties in materials science and chemical synthesis.

Chemical and Physical Properties

This compound is a colorless liquid at room temperature with a pungent, acrid odor similar to hydrogen chloride, a consequence of its rapid reaction with moisture.[1] Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | Cl₆OSi₂ | [4] |

| Molecular Weight | 284.89 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Density | 1.575 g/cm³ at 25 °C | [1] |

| Boiling Point | 137 °C | [1] |

| Melting Point | -33 °C | [1] |

| CAS Number | 14986-21-1 | [4] |

Molecular Structure and Bonding

The structure of this compound has been a subject of spectroscopic and electron diffraction studies. The molecule's geometry is defined by the arrangement of six chlorine atoms and one oxygen atom around two central silicon atoms.

Molecular Geometry

The molecule adopts a structure where each silicon atom is approximately tetrahedrally coordinated, bonded to three chlorine atoms and the bridging oxygen atom. The overall symmetry of the molecule is proposed to be D₃d, which implies a staggered conformation of the two -SiCl₃ groups relative to each other when viewed along the Si-O-Si axis.

While an early electron diffraction study was conducted, more recent spectroscopic analyses have provided deeper insights into its structure.[5] For its analog, hexafluorodisiloxane, gas-phase electron diffraction has determined the Si-O-Si angle to be approximately 156°.[6] Disiloxanes, in general, are known for their wide and flexible Si-O-Si bond angles, which can range from 147° to 148° in related compounds.[7]

The key structural parameters for this compound and a related fluorinated compound are detailed in the table below.

| Parameter | This compound (Cl₃SiOSiCl₃) | Hexafluorodisiloxane (F₃SiOSiF₃) | Reference(s) |

| Si-O Bond Length | ~1.58 Å (estimated) | 1.580 ± 0.025 Å | [6] |

| Si-X Bond Length | ~2.02 Å (Si-Cl) | 1.554 ± 0.010 Å (Si-F) | [6][8] |

| Si-O-Si Bond Angle | Wide, flexible (est. >145°) | 155.7 ± 2.0° | [6] |

| X-Si-X Bond Angle | ~109.5° (Cl-Si-Cl) | 108.8 ± 0.5° (F-Si-F) | [6] |

Visualization of Molecular Structure

The following diagram illustrates the connectivity and basic structure of the this compound molecule.

Spectroscopic Characterization

Vibrational and nuclear magnetic resonance (NMR) spectroscopy are primary techniques for characterizing the structure and bonding of this compound.

Vibrational Spectroscopy (FTIR and Raman)

The vibrational spectra (Infrared and Raman) of this compound have been studied to elucidate its molecular structure and symmetry.[2] The Si-O-Si stretching vibrations are particularly characteristic and provide information about the bond angle. In general, for siloxanes, these asymmetric stretches appear in the FTIR spectrum as a strong, broad band between 1000 and 1100 cm⁻¹. Symmetric Si-O-Si stretches, which are strong in the Raman spectrum, typically appear at lower frequencies. The Si-Cl stretching modes are expected in the 400-600 cm⁻¹ region.

²⁹Si NMR Spectroscopy

²⁹Si NMR spectroscopy is a powerful tool for analyzing silicon-containing compounds, as the chemical shift is highly sensitive to the electronic environment of the silicon nucleus.[9] The silicon atoms in this compound are chemically equivalent, and thus a single resonance is expected in the ²⁹Si NMR spectrum. The chemical shift for chlorosilanes typically occurs in a specific region, and for this compound, this signal provides confirmation of the Si(Cl₃)-O- environment.[10]

Reactivity and Signaling Pathways

Hydrolysis

This compound is highly reactive towards water and atmospheric moisture. The Si-Cl bonds are susceptible to nucleophilic attack by water, leading to a rapid hydrolysis reaction. This process ultimately yields silicon dioxide (SiO₂) and hydrochloric acid (HCl), as shown in the overall reaction equation below.[1]

(SiCl₃)₂O + 3H₂O → 2SiO₂ + 6HCl[1]

The mechanism involves the stepwise substitution of chloride ions with hydroxyl groups, forming unstable silanol intermediates (Si-OH) that readily condense to form siloxane (Si-O-Si) networks, eventually leading to silicon dioxide.[11][12]

The logical pathway for this hydrolysis reaction can be visualized as follows:

Experimental Protocols

Synthesis via High-Temperature Oxidation of Silicon Tetrachloride

This is a primary industrial method for producing this compound.[1]

Objective: To synthesize this compound by the direct oxidation of silicon tetrachloride.

Materials:

-

Silicon tetrachloride (SiCl₄), high purity

-

Oxygen gas (O₂), dry

-

Inert gas (e.g., Nitrogen or Argon), dry

-

High-temperature tube furnace capable of reaching 950-970 °C

-

Gas flow controllers

-

Condensation train with cold traps (e.g., dry ice/acetone bath)

Procedure:

-

Set up the tube furnace with a quartz or ceramic reaction tube. Ensure all connections are gas-tight.

-

Purge the entire system with a dry inert gas to remove any residual air and moisture.

-

Heat the furnace to the target reaction temperature of 950-970 °C.

-

Introduce a controlled flow of SiCl₄ vapor into the reaction tube. This can be achieved by bubbling the inert gas through liquid SiCl₄ held at a constant temperature.

-

Simultaneously, introduce a controlled flow of dry oxygen gas into the reaction tube. The molar ratio of SiCl₄ to O₂ should be carefully controlled, typically around 2:1.

-

The gaseous products exiting the furnace, which include this compound, unreacted SiCl₄, and chlorine gas (Cl₂), are passed through a series of cold traps.

-

The this compound will condense in the traps.

-

The collected liquid is then purified by fractional distillation to separate this compound (boiling point: 137 °C) from unreacted SiCl₄ (boiling point: 57.6 °C) and other byproducts.[13]

The overall workflow for synthesis and purification is illustrated below.

Conclusion

This compound is a cornerstone molecule in silicon chemistry. Its structure, characterized by two trichlorosilyl groups bridged by a flexible Si-O-Si linkage, dictates its high reactivity. Spectroscopic and diffraction studies have provided a solid foundation for understanding its molecular geometry and bonding. This knowledge is paramount for professionals in materials science and drug development who utilize this compound as a versatile precursor for creating complex organosilicon structures and materials with tailored properties. Careful handling and precise control of reaction conditions, particularly with respect to moisture, are essential for its successful application.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | Perchlorodisiloxane | Cl3SiOSiCl3 – Ereztech [ereztech.com]

- 3. CAS 14986-21-1: this compound | CymitQuimica [cymitquimica.com]

- 4. This compound | Cl6OSi2 | CID 84745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.aip.org [pubs.aip.org]

- 6. Electron diffraction study of perfluorodisiloxane - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. CCCBDB comparison of experimental and calculated bond lengths [cccbdb.nist.gov]

- 9. (29Si) Silicon NMR [chem.ch.huji.ac.il]

- 10. rsc.org [rsc.org]

- 11. CN116102018B - Method for separating hexachlorodisilane from polysilicon byproduct oligomeric chlorosilane - Google Patents [patents.google.com]

- 12. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 13. US20100221169A1 - Process for preparing high-purity hexachlorodisilane - Google Patents [patents.google.com]

In-Depth Technical Guide: Hexachlorodisiloxane (CAS 14986-21-1)

For Researchers, Scientists, and Industrial Professionals

Introduction

Hexachlorodisiloxane, with the CAS registry number 14986-21-1, is a reactive organosilicon compound with the chemical formula Cl₆OSi₂. It is also known by several synonyms, including Bis(trichlorosilyl) ether and Perchlorodisiloxane.[1] This colorless to pale yellow liquid is characterized by its high density and viscosity.[1] While it exhibits notable chemical stability and resistance to thermal degradation, its high reactivity, particularly with water, defines its primary applications and hazards.[1] This technical guide provides a comprehensive overview of the properties, synthesis, applications, and hazards of this compound, with a focus on its industrial relevance.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in various chemical processes.

| Property | Value | Reference |

| Molecular Formula | Cl₆OSi₂ | [1][2] |

| Molecular Weight | 284.89 g/mol | |

| Appearance | Colorless to pale yellow liquid | [1][3] |

| Odor | Acrid, similar to hydrogen chloride | |

| Boiling Point | 137 °C | |

| Density | 1.575 g/mL at 25 °C | |

| Vapor Pressure | 1.5 mmHg at 0 °C | |

| Vapor Density | >5 (air = 1) | |

| Flash Point | 18 °C | |

| Solubility | Reacts violently with water | |

| Melting Point | -33 °C |

Synthesis and Reactivity

Synthesis

The primary industrial synthesis of this compound involves the high-temperature oxidation of silicon tetrachloride (SiCl₄). This reaction is typically carried out at temperatures ranging from 950 to 970 °C.

Reaction: 2 SiCl₄ + O₂ → 2 (SiCl₃)₂O + Cl₂[4]

Due to the extreme conditions and hazardous nature of the reactants and products, this synthesis is performed in specialized industrial reactors.

Reactivity

The chemistry of this compound is dominated by the high reactivity of the silicon-chlorine bonds.

Hydrolysis: this compound reacts violently with water and moisture in the air to produce silicon dioxide (SiO₂) and hydrogen chloride (HCl) gas.[4] This reaction is highly exothermic and the liberation of corrosive HCl gas presents a significant hazard.

Reaction: (SiCl₃)₂O + 3 H₂O → 2 SiO₂ + 6 HCl[4]

The initial step of this reaction involves the nucleophilic attack of water on the silicon atom, leading to the formation of silanol (Si-OH) intermediates, which then condense to form the stable silicon dioxide network.

Thermal Decomposition: At high temperatures, this compound decomposes to form silicon dioxide and silicon tetrachloride.[4]

Reaction: 2 (SiCl₃)₂O → SiO₂ + 3 SiCl₄[4]

Industrial Applications

The primary applications of this compound are in the semiconductor and advanced materials industries, where its high purity and reactivity are leveraged.

Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD)

This compound is a key precursor in CVD and ALD processes for the deposition of thin films of silicon-containing materials.[5] These techniques are fundamental in the manufacturing of semiconductors and microelectronics. It is used to produce thin layers of:

-

Silicon Nitride (SiN)

-

Epitaxial Silicon (Si)

-

Silicon Oxynitride (SiON)

-

Amorphous Silicon[5]

The advantage of using this compound in these processes is its ability to enable low-temperature deposition, which is crucial for fabricating delicate electronic components.

Synthesis of Silicone Polymers and Other Chemicals

This compound serves as an important intermediate in the synthesis of various silicone polymers and other organosilicon compounds.[1][5] Its reactive nature allows for the controlled introduction of the disiloxane backbone into more complex molecular structures.

Hazards and Safety

This compound is a hazardous substance that requires strict safety protocols for handling and storage.

Health Hazards

-

Corrosive: It causes severe skin burns and eye damage upon contact.[6][7] Inhalation of its vapors can cause severe irritation to the respiratory tract.[6][7] Ingestion is harmful and can cause burns to the mouth, throat, and stomach.[7]

-

Formation of Siloxane Polymers: The material may form a siloxane polymer on the skin, eyes, or in the lungs, which can lead to adverse health effects.[6]

Fire and Explosion Hazards

-

Flammability: this compound is a flammable liquid with a low flash point.

-

Reactivity with Water: Its violent reaction with water produces hydrogen chloride gas, which is toxic and corrosive.[4] This reaction also generates heat, which can ignite flammable materials.

-

Decomposition Products: When heated to decomposition, it emits toxic fumes of hydrogen chloride and silicon oxides.

Handling and Storage

-

Handling: All handling should be conducted in a well-ventilated area, preferably in a chemical fume hood. Personal protective equipment, including chemical-resistant gloves, safety goggles, and a face shield, is mandatory.

-

Storage: Store in a cool, dry, well-ventilated area away from water, moisture, and incompatible materials such as strong oxidizing agents, acids, and alcohols. Containers should be tightly sealed and corrosion-resistant.

Experimental Protocols

Detailed experimental protocols for the industrial use of this compound are proprietary and not publicly available. The following provides a general overview of a typical chemical vapor deposition process.

General Protocol for Chemical Vapor Deposition (CVD)

-

Substrate Preparation: The substrate (e.g., a silicon wafer) is cleaned to remove any contaminants.

-

Chamber Setup: The substrate is placed in a CVD reactor chamber.

-

Vacuum and Temperature: The chamber is evacuated to a low pressure, and the substrate is heated to the desired deposition temperature.

-

Precursor Introduction: this compound vapor, along with any other necessary precursor gases, is introduced into the reactor chamber at a controlled flow rate.

-

Deposition: The precursor gases react on the heated substrate surface, leading to the deposition of a thin film.

-

Purging and Cooling: After the desired film thickness is achieved, the precursor flow is stopped, and the chamber is purged with an inert gas. The substrate is then cooled down.

Data and Visualization

Due to the lack of publicly available data on biological signaling pathways or detailed experimental workflows involving this compound, the creation of the requested Graphviz diagrams is not feasible. The primary documented chemical processes are straightforward reactions as described in the "Synthesis and Reactivity" section.

Toxicological Data

Despite its hazardous nature, specific quantitative toxicological data such as LD50 (median lethal dose) and LC50 (median lethal concentration) values for this compound are not available in the public domain.[8] Safety data sheets consistently report "no data available" for acute toxicity.[8][9] The substance is not classified as a carcinogen by IARC or ACGIH.

Spectral Data

Conclusion

This compound (CAS 14986-21-1) is a highly reactive and hazardous chemical with significant industrial applications, primarily in the semiconductor and advanced materials sectors. Its utility as a precursor in CVD and ALD processes is well-established. However, there is a notable absence of research and data regarding its biological activity, applications in drug development, and detailed quantitative toxicology. Therefore, its use should be strictly limited to controlled industrial and research settings with appropriate safety infrastructure and protocols in place. The information provided in this guide is intended for professionals who are aware of the inherent risks associated with handling such reactive chemical compounds.

References

- 1. CAS 14986-21-1: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | Cl6OSi2 | CID 84745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound | Perchlorodisiloxane | Cl3SiOSiCl3 – Ereztech [ereztech.com]

- 6. gelest.com [gelest.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. This compound - Safety Data Sheet [chemicalbook.com]

Pioneering Steps in Silicon Chemistry: The Early Research and Discovery of Hexachlorodisiloxane

A deep dive into the foundational 19th-century research that first identified and synthesized hexachlorodisiloxane (Si₂OCl₆), this technical guide illuminates the nascent stages of silicon oxychloride chemistry. Primarily driven by the work of Charles Friedel, Albert Ladenburg, Louis Troost, and Paul Hautefeuille, the initial synthesis and characterization of this pivotal compound laid the groundwork for future advancements in silicon chemistry.

This compound, a colorless, fuming liquid, was first synthesized and characterized in the mid-19th century through innovative and arduous experimental procedures. These early investigations, conducted with rudimentary equipment by modern standards, provided the first glimpses into the reactivity and properties of silicon-oxygen-chlorine compounds.

Discovery and Initial Synthesis

The first successful synthesis of this compound is credited to Charles Friedel and Albert Ladenburg in 1867. Their method, a testament to the experimental ingenuity of the time, involved the high-temperature reaction of silicon tetrachloride with feldspar. Concurrently, the French chemists Louis Troost and Paul Hautefeuille were also exploring the realm of silicon oxychlorides, employing a different approach by reacting elemental silicon with a mixture of chlorine and oxygen at elevated temperatures.

Experimental Protocols of Early Syntheses

The foundational experimental setups, while lacking the precision of modern apparatus, were effective in producing the first samples of this compound. Below are the detailed methodologies as described in their seminal publications.

Friedel and Ladenburg's Method (1867):

This procedure involved passing the vapor of silicon tetrachloride through a porcelain tube filled with fragments of white-hot feldspar. The extreme temperature facilitated the reaction, leading to the formation of this compound and other silicon oxychlorides.

-

Apparatus: A porcelain tube heated to a high temperature in a furnace. One end of the tube was connected to a flask containing silicon tetrachloride, which was gently heated to produce a vapor. The other end was connected to a condenser and a collection flask.

-

Reactants:

-

Silicon Tetrachloride (SiCl₄)

-

Feldspar (a silicate mineral, acting as a source of oxygen)

-

-

Procedure:

-

The porcelain tube packed with feldspar was heated to a "white heat."

-

Silicon tetrachloride was slowly vaporized and passed through the heated tube.

-

The resulting vapors were condensed and collected in a receiving flask.

-

The collected liquid, a mixture of unreacted silicon tetrachloride and various silicon oxychlorides, was then subjected to fractional distillation to isolate the different components.

-

Troost and Hautefeuille's Method (c. 1868):

This alternative synthesis involved the direct reaction of elemental silicon with a gaseous mixture of chlorine and oxygen.

-

Apparatus: A reaction tube containing crystalline silicon, heated in a furnace. Inlets for chlorine and oxygen gas were provided, along with an outlet to a condensation and collection system.

-

Reactants:

-

Crystalline Silicon (Si)

-

Chlorine Gas (Cl₂)

-

Oxygen Gas (O₂)

-

-

Procedure:

-

Crystalline silicon was placed in the reaction tube and heated.

-

A controlled mixture of chlorine and oxygen gas was passed over the heated silicon.

-

The volatile products, including this compound, were carried out of the reaction tube by the gas stream.

-

The products were then condensed and collected for subsequent purification by fractional distillation.

-

Initial Characterization and Quantitative Data

The characterization of newly synthesized compounds in the 19th century relied on fundamental physical and chemical properties. For this compound, early researchers meticulously determined its boiling point, density, and elemental composition to confirm its identity and purity.

| Property | Reported Value (Friedel & Ladenburg, 1867) | Modern Accepted Value |

| Boiling Point | 137 °C | 137 °C |

| Molecular Formula | Si₂OCl₆ | Si₂OCl₆ |

| Molecular Weight | ~285 g/mol (inferred from composition) | 284.89 g/mol |

The remarkable accuracy of the boiling point measurement by Friedel and Ladenburg, using the technology available at the time, is a noteworthy achievement. Their elemental analysis, which would have involved gravimetric methods, was crucial in establishing the empirical formula and proposing the structure of a molecule containing a Si-O-Si linkage.

Logical Workflow of the Discovery

The discovery of this compound can be visualized as a logical progression of scientific inquiry, starting from the known chemistry of silicon and its halides and moving into the unexplored territory of silicon oxychlorides.

Caption: Logical workflow of the discovery of this compound.

Significance of the Early Research

The pioneering work of Friedel, Ladenburg, Troost, and Hautefeuille was instrumental in opening up the field of silicon oxychloride chemistry. Their successful synthesis and initial characterization of this compound not only introduced a new compound to the scientific community but also demonstrated viable methods for its preparation. This foundational knowledge was a critical stepping stone for the later development of more complex organosilicon compounds and, eventually, the vast array of silicone polymers that are indispensable in modern technology. The early challenges they overcame in handling these reactive and moisture-sensitive compounds also paved the way for the development of the experimental techniques that are now standard practice in inorganic and organometallic chemistry.

Spectral Analysis of Hexachlorodisiloxane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexachlorodisiloxane (Cl₃SiOSiCl₃) is a reactive organosilicon compound of significant interest in materials science and as a precursor in chemical synthesis. Its utility is underpinned by its distinct chemical structure, which can be elucidated and confirmed through a variety of spectroscopic techniques. This technical guide provides an in-depth overview of the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. Detailed experimental protocols are provided to aid in the acquisition of high-quality spectral data for this compound.

Spectroscopic Data Summary

The following tables summarize the anticipated spectral data for this compound based on its chemical structure and data from related organosilicon compounds.

Table 1: Nuclear Magnetic Resonance (NMR) Data

| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constants | Notes |

| ²⁹Si | -40 to -50 | Singlet | N/A | The chemical shift is influenced by the electronegative chlorine and oxygen atoms, resulting in a downfield shift compared to tetramethylsilane (TMS). |

| ¹⁷O | 50 to 100 | Singlet | N/A | The chemical shift for the bridging oxygen in a Si-O-Si linkage is expected in this range. ¹⁷O NMR is a low-sensitivity technique requiring isotopic enrichment for practical acquisition. |

Table 2: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Notes |

| ~1100 | ν_as_(Si-O-Si) | Strong | Characteristic strong and broad asymmetric stretching vibration of the siloxane bridge. |

| ~620 | ν_as_(Si-Cl₃) | Strong | Asymmetric stretching of the silicon-chlorine bonds. |

| ~520 | ν_s_(Si-O-Si) | Medium | Symmetric stretching of the siloxane bridge. |

| ~480 | ν_s_(Si-Cl₃) | Medium | Symmetric stretching of the silicon-chlorine bonds. |

| < 400 | δ(Si-O-Si), δ(Si-Cl) | Medium-Weak | Bending and deformation modes. |

Table 3: Mass Spectrometry (MS) Data

| m/z | Proposed Fragment | Relative Abundance | Notes |

| 282 | [Cl₃SiOSiCl₃]⁺• | Low | Molecular ion (M⁺•). The isotopic pattern will be complex due to the presence of six chlorine atoms. |

| 247 | [Cl₂SiOSiCl₃]⁺ | High | Loss of a chlorine radical (•Cl). This is often a prominent fragment. |

| 147 | [SiCl₃]⁺ | High | Cleavage of the Si-O bond, forming the trichlorosilyl cation. |

| 133 | [OSiCl₃]⁺ | Medium | Fragment containing the siloxane oxygen. |

| 98 | [SiCl₂]⁺• | Medium | Loss of a chlorine atom from the [SiCl₃]⁺ fragment. |

| 63 | [SiCl]⁺ | Medium | Further fragmentation. |

Experimental Protocols

Detailed methodologies for acquiring high-quality spectral data for this compound are outlined below. Due to the moisture-sensitive nature of this compound, all sample handling should be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques or in a glovebox.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ²⁹Si and ¹⁷O NMR spectra to confirm the silicon and oxygen environments.

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe tunable to ²⁹Si and ¹⁷O frequencies.

-

5 mm NMR tubes suitable for air-sensitive samples (e.g., J. Young tubes).

Sample Preparation:

-

Under an inert atmosphere, dissolve approximately 50-100 mg of this compound in a suitable deuterated solvent (e.g., 0.5 mL of C₆D₆ or CDCl₃). The solvent should be thoroughly dried over molecular sieves prior to use.

-

Transfer the solution to a dry 5 mm NMR tube and seal it.

²⁹Si NMR Acquisition Parameters (Typical):

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgig on Bruker instruments). Inverse-gated decoupling should be used to suppress the negative Nuclear Overhauser Effect (NOE).

-

Frequency: Observe at the appropriate frequency for the spectrometer's field strength (e.g., ~79.5 MHz on a 400 MHz spectrometer).

-

Sweep Width: Approximately 200 ppm, centered around -20 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay (d1): 10-30 seconds, due to the long relaxation times of ²⁹Si nuclei.

-

Number of Scans: 128 or more, depending on the concentration.

-

Referencing: The spectrum should be referenced to an external standard of tetramethylsilane (TMS) at 0 ppm.

¹⁷O NMR Acquisition Parameters (Typical - for enriched sample):

-

Pulse Program: A standard single-pulse experiment.

-

Frequency: Observe at the appropriate frequency for the spectrometer's field strength (e.g., ~54.2 MHz on a 400 MHz spectrometer).

-

Sweep Width: Approximately 500 ppm, centered around 75 ppm.

-

Acquisition Time: 0.1-0.5 seconds.

-

Relaxation Delay (d1): 1-5 seconds.

-

Number of Scans: 1024 or more, due to the low natural abundance and sensitivity of ¹⁷O.

-

Referencing: The spectrum should be referenced to an external standard of D₂O or H₂O at 0 ppm.

Infrared (IR) Spectroscopy

Objective: To identify the characteristic vibrational modes of the Si-O-Si and Si-Cl bonds.

Instrumentation:

-

A Fourier-transform infrared (FTIR) spectrometer.

-

A liquid transmission cell with windows transparent in the mid-IR range (e.g., KBr or NaCl plates). A gas cell can also be used to obtain a vapor-phase spectrum.

Sample Preparation (Liquid Phase):

-

Under an inert atmosphere, place a drop of neat this compound between two dry KBr or NaCl plates.

-

Press the plates together to form a thin liquid film.

-

Quickly mount the plates in the spectrometer's sample holder to minimize exposure to atmospheric moisture.

IR Spectrum Acquisition Parameters (Typical):

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans for the background and the sample.

-

Background: A background spectrum of the empty IR beam path (or the empty cell) should be collected before running the sample.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation:

-

A mass spectrometer with an electron ionization (EI) source. A gas chromatography-mass spectrometry (GC-MS) system is ideal for introducing this volatile liquid.

Sample Preparation and Introduction:

-

Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a dry, volatile organic solvent (e.g., hexane or dichloromethane).

-

Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.

GC-MS Acquisition Parameters (Typical):

-

GC Column: A non-polar capillary column (e.g., DB-1 or HP-5ms).

-

Injector Temperature: 200 °C.

-

Oven Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.

-

MS Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 40-400.

-

Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C.

Visualizations

The following diagrams illustrate the logical flow of spectroscopic analysis for the structural elucidation of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

The Solubility of Hexachlorodisiloxane in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexachlorodisiloxane (HCDSO), a highly reactive organosilicon compound, presents unique challenges and considerations regarding its solubility in organic solvents. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, moving beyond simple dissolution to address its reactive nature. Due to its high susceptibility to hydrolysis and reaction with protic solvents, traditional quantitative solubility data is scarce. This document consolidates available information on its chemical properties and reactivity to infer its behavior in various solvent classes, outlines the necessary experimental considerations for handling and solubility determination, and presents a logical framework for its reactivity.

Chemical Properties of this compound

This compound (Cl₃SiOSiCl₃) is a colorless liquid with a boiling point of 137°C and a density of approximately 1.575 g/mL at 25°C.[1][2] Its molecular structure, featuring a Si-O-Si bond and six reactive Si-Cl bonds, dictates its high chemical reactivity. The compound is extremely sensitive to moisture and readily hydrolyzes in the presence of water to form silicon dioxide and hydrochloric acid.[2][3] It is also known to react with other protic solvents, such as alcohols.[1][4] For stability, it must be stored in a tightly sealed container under a dry, inert atmosphere.[3][5]

Qualitative Solubility and Reactivity in Organic Solvents

Table 1: Predicted Behavior of this compound in Various Organic Solvent Classes

| Solvent Class | Representative Solvents | Predicted Behavior | Rationale |

| Protic Solvents | Alcohols (e.g., Methanol, Ethanol), Carboxylic Acids | Reactive (Insoluble) | Reacts rapidly with the hydroxyl group, leading to the formation of alkoxysilanes and hydrochloric acid.[1][4] |

| Aprotic Polar Solvents | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Likely Miscible (with caution) | While likely miscible due to polarity, extreme caution is required as trace amounts of water will cause rapid decomposition. The carbonyl group in solvents like acetone can also potentially react with the Si-Cl bonds. |

| Aprotic Nonpolar Solvents | Hydrocarbons (e.g., Hexane, Toluene), Chlorinated Solvents (e.g., Dichloromethane, Carbon Tetrachloride), Ethers (e.g., Diethyl Ether, THF) | Likely Miscible | Expected to be miscible due to the nonpolar nature of the Si-Cl bonds. These solvents are less likely to react directly with this compound, provided they are rigorously dried. |

Experimental Protocol for Solubility Determination

The determination of the solubility of a highly reactive compound like this compound requires stringent anhydrous conditions to prevent hydrolysis. The following is a proposed methodology based on standard laboratory practices, adapted for the specific challenges posed by this compound.

Objective: To determine the solubility of this compound in a given anhydrous aprotic organic solvent at a specified temperature.

Materials:

-

This compound (≥99% purity)

-

Anhydrous organic solvent (e.g., hexane, toluene, dichloromethane, dried over a suitable drying agent and freshly distilled)

-

Inert gas (Argon or Nitrogen, dried)

-

Schlenk line or glovebox

-

Glassware (oven-dried and cooled under an inert atmosphere)

-

Gas-tight syringes

-

Analytical balance (accurate to ±0.1 mg)

-

Temperature-controlled bath/stirrer

Procedure:

-

Preparation of Saturated Solution:

-

All manipulations must be performed under a dry, inert atmosphere (glovebox or Schlenk line).

-

Add a known volume of the anhydrous solvent to a pre-weighed, oven-dried vial equipped with a magnetic stir bar.

-

Place the vial in a temperature-controlled bath set to the desired temperature.

-

Using a gas-tight syringe, add small, known volumes of this compound to the stirring solvent until a persistent second phase (undissolved solute) is observed.

-

Allow the mixture to stir at a constant temperature for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached.

-

-

Sample Analysis:

-

After equilibration, stop the stirring and allow the undissolved this compound to settle.

-

Carefully extract a known volume of the clear, saturated supernatant using a pre-warmed (to the experimental temperature), gas-tight syringe fitted with a filter to prevent the transfer of any undissolved droplets.

-

Transfer the aliquot to a pre-weighed vial and seal it.

-

Determine the mass of the aliquot by weighing.

-

Carefully hydrolyze the sample by adding a suitable alcohol (e.g., ethanol) and then water. Neutralize the resulting hydrochloric acid with a standard base. The silicon content can then be determined gravimetrically as SiO₂ or by other analytical techniques such as Inductively Coupled Plasma (ICP) spectroscopy.

-

-

Calculation of Solubility:

-

The mass of this compound in the aliquot can be calculated from the determined silicon content.

-

The mass of the solvent in the aliquot is the difference between the total mass of the aliquot and the mass of the dissolved this compound.

-

Solubility can then be expressed in various units, such as g/100 g of solvent or mol/L.

-

Reactivity Pathway

The primary "signaling pathway" for this compound in the context of organic solvents is its reaction with protic species. This can be visualized as a branching logical diagram where the outcome depends on the nature of the solvent.

Caption: Reactivity of this compound with Protic vs. Aprotic Solvents.

Conclusion

The solubility of this compound in organic solvents is a complex topic dominated by its high reactivity. While it is expected to be miscible with anhydrous aprotic solvents, it readily reacts with protic solvents. For professionals in research and drug development, it is crucial to understand that this compound is not an inert solute in most common laboratory solvents. Any application requiring its use in a solution phase must be conducted under strictly anhydrous conditions to prevent decomposition and ensure the integrity of the compound. The lack of quantitative solubility data in the literature underscores the experimental challenges and the need for careful, in-house determination should such data be critical for a specific application.

References

Thermochemical Data for Hexachlorodisiloxane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available thermochemical data for hexachlorodisiloxane (Si₂OCl₆). Recognizing the scarcity of experimentally determined thermochemical properties for this specific compound, this document outlines the established computational and experimental methodologies for determining such data for chlorosilanes. This guide also presents available physical property data for this compound and illustrative thermochemical data for the related compound, trichlorosilane, to provide context. Furthermore, a detailed workflow for computational thermochemistry is provided, along with a discussion of relevant experimental protocols.

Introduction

This compound (Si₂OCl₆) is a reactive organosilicon compound with applications as a precursor in the synthesis of silicon-based materials.[1] A thorough understanding of its thermochemical properties, such as enthalpy of formation, entropy, and heat capacity, is critical for process optimization, safety analysis, and reaction modeling. However, a comprehensive review of the scientific literature reveals a notable absence of experimentally determined or high-fidelity computed thermochemical data for this compound.

This guide aims to bridge this information gap by not only presenting the available physical data but also by providing a detailed overview of the state-of-the-art methodologies used to determine the thermochemical properties of related silicon compounds. This includes both advanced computational chemistry techniques and established experimental protocols.

Physicochemical Properties of this compound

While direct thermochemical data is limited, several key physical properties of this compound have been reported. These are summarized in Table 1.

| Property | Value | Reference |

| Molecular Formula | Cl₆OSi₂ | [2] |

| Molecular Weight | 284.89 g/mol | [2] |

| CAS Number | 14986-21-1 | [2] |

| Boiling Point | 137 °C (lit.) | [2] |

| Density | 1.575 g/mL at 25 °C (lit.) | [2] |

| Refractive Index | n20/D 1.428 (lit.) | [2] |

| Appearance | Colorless to light yellow liquid | [2] |

Illustrative Thermochemical Data: Trichlorosilane

To provide a reference for the type of thermochemical data that is essential for process modeling and safety, Table 2 presents the gas-phase thermochemical data for a related and well-characterized chlorosilane, trichlorosilane (SiHCl₃), as available from the NIST WebBook.

| Property | Value | Units |

| Standard Enthalpy of Formation (ΔfH°gas) | -497.5 ± 4.2 | kJ/mol |

| Standard Entropy (S°gas,1 bar) | 314.72 | J/mol·K |

| Heat Capacity (Cp) | See Shomate Equation Parameters | J/mol·K |

Note: The heat capacity of trichlorosilane is expressed via the Shomate Equation, which provides Cp as a function of temperature.

Methodologies for Determining Thermochemical Data

Computational Protocols

High-level ab initio quantum chemical methods are powerful tools for predicting the thermochemical properties of molecules where experimental data is lacking.[3] These methods solve the electronic Schrödinger equation to determine the total electronic energy of a molecule, from which thermochemical properties can be derived using statistical mechanics.

Key Computational Methods:

-

Composite Methods (e.g., W1X-1, CBS-QB3): These methods employ a series of calculations at different levels of theory and with different basis sets to approximate the results of a very high-level calculation at a fraction of the computational cost.[3] They are known to provide highly accurate thermochemical data.

-

Workflow for Computational Thermochemistry:

-

Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation.

-

Frequency Calculation: Vibrational frequencies are calculated to confirm the optimized structure is a true minimum on the potential energy surface and to compute the zero-point vibrational energy (ZPVE) and thermal contributions to enthalpy and entropy.

-

Single-Point Energy Calculation: A high-level, computationally expensive calculation is performed on the optimized geometry to obtain a very accurate electronic energy.

-

Thermochemical Property Calculation: The electronic energy, ZPVE, and vibrational, translational, and rotational contributions are combined to calculate the enthalpy of formation, entropy, and heat capacity.

-

A generalized workflow for computational thermochemistry is illustrated in the following diagram:

Experimental Protocols

Experimental determination of thermochemical data for reactive compounds like this compound is challenging but can be achieved through various calorimetric and kinetic techniques.

Key Experimental Methods:

-

Reaction Calorimetry: This technique involves measuring the heat released or absorbed during a chemical reaction involving the compound of interest. For a volatile and reactive compound like this compound, this would typically involve measuring the heat of hydrolysis or alcoholysis in a well-controlled calorimetric setup. The enthalpy of formation can then be derived using Hess's law, provided the enthalpies of formation of all other reactants and products are known.

-

Experimental Setup: A typical setup would consist of a sealed reaction vessel submerged in a temperature-controlled bath. The reactant would be introduced into the solvent (e.g., an alcohol or a buffered aqueous solution) via a fragile ampoule that is broken to initiate the reaction. The temperature change of the bath is precisely measured to determine the heat of reaction.

-

-

Pulsed Laser Powered Homogeneous Pyrolysis (LPHP): This method is suitable for studying the thermal decomposition of gas-phase molecules at high temperatures and short reaction times.[4]

-

Experimental Workflow:

-

A mixture of the chlorosilane and a sensitizer (e.g., SF₆) is prepared.

-

The gas mixture is irradiated with a pulsed infrared laser, which is absorbed by the sensitizer, leading to rapid heating of the gas.

-

The decomposition products are analyzed, often using gas chromatography or mass spectrometry, to determine the reaction kinetics and mechanism.

-

The activation energy for the decomposition reaction can be determined from the temperature dependence of the rate constant, which can be related to bond dissociation energies and, indirectly, to the enthalpy of formation.

-

-

Conclusion

While direct, quantitative thermochemical data for this compound remains elusive in the current body of scientific literature, this guide provides a framework for understanding and obtaining these crucial parameters. The presented physicochemical properties offer a starting point for material characterization. The illustrative data for trichlorosilane highlights the nature of the required thermochemical values. Most importantly, the detailed descriptions of state-of-the-art computational and experimental protocols provide researchers with the necessary knowledge to either predict or experimentally determine the thermochemical properties of this compound and other related silicon compounds. The continued development and application of these methodologies will be vital for the advancement of silicon chemistry and its applications.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | 14986-21-1 [chemicalbook.com]

- 3. High-Level Ab Initio Predictions of Thermochemical Properties of Organosilicon Species: Critical Evaluation of Experimental Data and a Reliable Benchmark Database for Extending Group Additivity Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

An In-Depth Technical Guide on the Hydrolysis Mechanism of Hexachlorodisiloxane

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hexachlorodisiloxane (Si₂Cl₆O) is a crucial intermediate in various chemical syntheses, yet its reactivity with water presents significant handling challenges and opportunities for controlled chemical transformations. This technical guide provides a comprehensive examination of the core hydrolysis mechanism of this compound. Through a detailed exploration of the reaction pathway, intermediate species, and influencing factors, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge required for the safe and effective utilization of this compound. This guide synthesizes theoretical models with available experimental data to present a cohesive understanding of the hydrolytic degradation of this compound, offering insights into reaction control and product formation.

Core Hydrolysis Mechanism

The hydrolysis of this compound is a sequential and exothermic process involving the nucleophilic attack of water molecules on the silicon atoms. This leads to the stepwise replacement of chlorine atoms with hydroxyl groups, ultimately resulting in the formation of disiloxane and hydrochloric acid. The overall reaction can be summarized as:

Si₂Cl₆ + 4H₂O → [Si₂(OH)₆] + 6HCl → 2SiO₂·nH₂O + 6HCl (simplified)

However, this representation belies the complexity of the reaction, which proceeds through several key stages involving partially hydrolyzed intermediates.

Stepwise Reaction Pathway

Theoretical studies on the hydrolysis of chlorosilanes, such as silicon tetrachloride (SiCl₄), provide a foundational understanding of the mechanism, which can be extrapolated to this compound. The hydrolysis is understood to proceed via a stepwise Sₙ2-type mechanism .

-

Initial Attack: A water molecule acts as a nucleophile, attacking one of the electrophilic silicon atoms of the this compound molecule. This forms a pentacoordinate silicon intermediate.

-

HCl Elimination: The intermediate is unstable and quickly eliminates a molecule of hydrogen chloride (HCl), resulting in the formation of a silanol group (-Si-OH).

-

Sequential Hydrolysis: This process repeats for the remaining chlorine atoms on both silicon atoms. The hydrolysis of each subsequent Si-Cl bond is influenced by the presence of the growing number of hydroxyl groups.

-

Condensation: Concurrently with hydrolysis, the newly formed silanol groups can undergo condensation reactions. This involves the elimination of a water molecule between two silanol groups to form a stable siloxane bond (-Si-O-Si-). This condensation can occur both intramolecularly and intermolecularly, leading to the formation of oligomeric and polymeric siloxane structures.

The presence of additional water molecules plays a crucial role in facilitating the hydrolysis by forming hydrogen-bonded clusters that can lower the activation energy barrier for the nucleophilic attack.

Intermediate Species

The hydrolysis of this compound proceeds through a series of partially hydrolyzed chlorosiloxanes. While direct experimental identification of all intermediates is challenging due to their transient nature, theoretical calculations and analogy to other chlorosilane hydrolysis reactions suggest the formation of the following types of species:

-

Monohydroxylated species: Cl₅Si₂OH

-

Dihydroxylated species: Cl₄Si₂(OH)₂

-

Trihydroxylated species: Cl₃Si₂(OH)₃

-

And so on, up to the fully hydrolyzed disiloxane: (HO)₃Si-Si(OH)₃

The relative concentrations and lifetimes of these intermediates are dependent on reaction conditions such as water concentration, temperature, and pH.

Quantitative Data

While specific kinetic data for each elementary step of this compound hydrolysis is not extensively available in the public domain, data from related compounds can provide valuable estimations.

| Parameter | Compound | Value | Conditions | Reference |

| Activation Energy (Ea) | SiCl₄ Hydrolysis (gas-phase) | 107.0 kJ/mol | High-temperature | [1] |

| Activation Energy (Ea) | SiCl₄ Hydrolysis (with water clusters) | Lowered | Low-temperature | [1] |

| Heat of Reaction | HCDS Hydrolysis in Water | 1455.8 J/g | Direct hydrolysis | [2] |

Table 1: Quantitative data related to chlorosilane hydrolysis.

Experimental Protocols

The study of this compound hydrolysis requires specialized experimental setups to handle the corrosive nature of the reactants and products, and to monitor the rapid reaction kinetics.

In-Situ Monitoring of Hydrolysis

Objective: To monitor the real-time progress of the hydrolysis reaction and identify intermediate species.

Methodology:

-

Reactor Setup: A closed, inert-atmosphere reaction vessel (e.g., a Schlenk flask or a specialized IR/NMR cell) is required. The material should be resistant to HCl, such as glass or Teflon-lined stainless steel. The reactor should be equipped with a means for controlled addition of water (e.g., a syringe pump) and for maintaining a constant temperature.

-

Analytical Techniques:

-

Data Acquisition: Spectra are recorded at regular intervals throughout the reaction. Kinetic data can be extracted by plotting the intensity of characteristic peaks as a function of time.

Calorimetry

Objective: To measure the heat of reaction.

Methodology:

-

Calorimeter Setup: A reaction calorimeter is used to measure the heat evolved during the hydrolysis.

-

Procedure: A known amount of this compound is added to a known excess of water in the calorimeter. The temperature change is monitored, and the heat of reaction is calculated based on the heat capacity of the system.[2]

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and workflows described in this guide.

Caption: Stepwise hydrolysis of a single Si-Cl bond.

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. cetjournal.it [cetjournal.it]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Kinetics of Hydrolysis of Acetic Anhydride by In-Situ FTIR Spectroscopy: An Experiment for the Undergraduate Laboratory | Chemical Engineering Education [journals.flvc.org]

- 6. scispace.com [scispace.com]

- 7. Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. NMR spectroscopic studies of dimethyldiethoxy silane hydrolysis and polysiloxane conversion | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. Hydrolysis of functional monomers in a single-bottle self-etching primer--correlation of 13C NMR and TEM findings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. [PDF] Hydrolysis of Functional Monomers in a Single-bottle Self-etching Primer—Correlation of 13C NMR and TEM Findings | Semantic Scholar [semanticscholar.org]

Methodological & Application

Application Notes and Protocol for Surface Modification of Silica with Hexachlorodisiloxane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surface modification of silica is a critical process in various scientific and industrial applications, including chromatography, drug delivery, and materials science. This document provides a detailed protocol for the surface modification of silica particles using hexachlorodisiloxane (HCDSO). This process, known as silylation, aims to replace the hydrophilic silanol groups (Si-OH) on the silica surface with more hydrophobic and reactive chlorosilyl groups. This compound is a highly reactive silylating agent that can be used to introduce a high density of reactive sites on the silica surface, which can then be further functionalized.

WARNING: this compound is a corrosive and moisture-sensitive compound. It reacts with water to release hydrochloric acid. All handling and experimental procedures must be conducted in a controlled environment by trained personnel using appropriate personal protective equipment (PPE).

Materials and Equipment

Reagents

| Reagent | Grade | Supplier | Notes |

| Silica Gel | High Purity, 60 Å pore size | Any major supplier | Particle size and surface area should be chosen based on the application. |

| This compound (HCDSO) | ≥95% | Gelest, Inc. or similar | Highly corrosive and moisture-sensitive. Store under an inert atmosphere. |

| Anhydrous Toluene | ACS Grade, ≤50 ppm H₂O | Any major supplier | Or other suitable anhydrous, non-protic solvent. |

| Anhydrous Isopropanol | ACS Grade | Any major supplier | For washing. |

| Dry Nitrogen or Argon Gas | High Purity | --- | For maintaining an inert atmosphere. |

Equipment

| Equipment | Specifications |

| Schlenk Line or Glovebox | For handling air and moisture-sensitive reagents. |

| Three-neck Round-bottom Flask | Appropriate volume for the reaction scale. |

| Reflux Condenser | With gas inlet/outlet for inert atmosphere. |

| Magnetic Stirrer and Stir Bar | |

| Heating Mantle with Temperature Controller | |

| Buchner Funnel and Filter Flask | For washing the modified silica. |

| Vacuum Oven | For drying the final product. |

| Standard laboratory glassware (graduated cylinders, beakers, etc.) | Must be oven-dried before use. |

| Personal Protective Equipment (PPE) | Chemical resistant gloves (neoprene or nitrile), safety goggles, face shield, lab coat.[1][2] |

Experimental Protocol

This protocol describes a liquid-phase silylation method. A vapor-phase modification is also possible but requires specialized equipment.

Pre-treatment of Silica

-

Activation of Silica: Place the silica gel in a round-bottom flask and heat under vacuum at 150-200 °C for 4-6 hours. This step is crucial to remove physically adsorbed water and to ensure a consistent population of surface silanol groups.

-

Cooling: Allow the silica to cool to room temperature under a stream of dry nitrogen or argon.

Silylation Reaction

Note: This part of the procedure must be performed under an inert atmosphere (Schlenk line or glovebox).

-

Solvent Addition: To the flask containing the dried silica, add anhydrous toluene via cannula transfer to create a slurry. The typical ratio is 10 mL of solvent per gram of silica.

-

Reagent Preparation: In a separate, dry Schlenk flask, prepare a solution of this compound in anhydrous toluene. A typical starting concentration is 5-10% (v/v).

-

Reaction Setup: Assemble the reaction flask with a reflux condenser and a magnetic stir bar. Ensure the system is under a positive pressure of inert gas.

-

Addition of Silylating Agent: Slowly add the this compound solution to the stirred silica slurry at room temperature using a dropping funnel or syringe.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 110 °C for toluene) and maintain for 4-12 hours. The reaction time should be optimized based on the desired surface coverage.

-

Cooling: After the reaction is complete, allow the mixture to cool to room temperature.

Post-reaction Work-up

-

Filtration: Under an inert atmosphere, filter the modified silica using a Buchner funnel.

-

Washing: Wash the silica sequentially with anhydrous toluene to remove unreacted this compound and byproducts. Follow with a wash using anhydrous isopropanol to quench any remaining reactive chlorosilyl groups.

-

Drying: Dry the modified silica under vacuum at 100-120 °C for 2-4 hours to remove residual solvent.

-

Storage: Store the final product in a desiccator or under an inert atmosphere to prevent hydrolysis of the surface groups.

Characterization of Modified Silica

The success of the surface modification can be evaluated using various analytical techniques:

| Characterization Technique | Information Obtained |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Disappearance of the free silanol peak (~3745 cm⁻¹) and appearance of Si-O-Si stretching vibrations. |

| Solid-State ²⁹Si NMR Spectroscopy | Provides detailed information about the different silicon environments on the surface. |

| Thermogravimetric Analysis (TGA) | Quantifies the amount of organic material grafted onto the silica surface. |

| Elemental Analysis | Determines the percentage of chlorine on the surface. |

| Contact Angle Measurement | Assesses the change in surface hydrophobicity. |

Safety Precautions

-

Handling this compound: Always handle this compound in a well-ventilated fume hood or glovebox.[1][2] Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a face shield.[1][2] An emergency eye wash and safety shower should be readily accessible.[1][2]

-

Reaction with Water: this compound reacts violently with water and moisture, releasing corrosive hydrogen chloride gas.[1] Ensure all glassware is scrupulously dried and the reaction is carried out under a dry, inert atmosphere.

-

Waste Disposal: All waste materials should be handled and disposed of in accordance with local, state, and federal regulations. Chlorinated waste should be collected separately.

-

Fire Hazard: While this compound itself is not flammable, it can generate irritating fumes of hydrogen chloride when exposed to open flame.[2] Use dry chemical or carbon dioxide extinguishers. Do not use water.[2]

Diagrams

Caption: Experimental workflow for the surface modification of silica with this compound.

Caption: Simplified reaction mechanism of silica surface silylation with this compound.

References

No Documented Applications of Hexachlorodisiloxane in Proteomics Sample Preparation Found

Despite a comprehensive search of scientific literature and resources, no established applications or protocols for the use of hexachlorodisiloxane in proteomics sample preparation have been identified. This chemical compound does not appear to be a standard reagent or have a recognized role in this field of study.

Extensive searches for "this compound applications in proteomics sample preparation," "this compound use in mass spectrometry proteomics," and related queries did not yield any specific methods, research articles, or quantitative data detailing its use. The scientific literature on proteomics sample preparation focuses on a well-established set of reagents and techniques for protein extraction, digestion, and purification, and this compound is not mentioned among them.

Further investigation into the chemical properties of this compound and its potential reactivity with protein functional groups such as amines, hydroxyls, and thiols also failed to uncover any documented applications in the context of proteomics. While the compound's reactivity might suggest theoretical possibilities for derivatization, there is no evidence in the available literature that it has been practically applied or validated for such purposes in proteomics workflows.

Similarly, a broader search for the use of this compound or analogous compounds in analytical chemistry for derivatization in mass spectrometry or chromatography did not reveal any relevant connections to proteomics sample preparation.

Therefore, it is concluded that there are currently no documented applications of this compound in proteomics sample preparation. As a result, the requested detailed application notes, protocols, data tables, and visualizations cannot be generated. Researchers, scientists, and drug development professionals seeking to prepare samples for proteomics analysis should refer to established and validated methods utilizing standard reagents and protocols.